![molecular formula C12H13BrF2O2 B1375828 Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate CAS No. 1363405-79-1](/img/structure/B1375828.png)
Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate
Overview
Description
Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate is a chemical compound with the CAS Number: 108052-76-2 . It has a molecular weight of 271.15 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate consists of a benzoate group attached to a tert-butyl group and a bromomethyl group . The InChI code for this compound is 1S/C12H15BrO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate include a density of 1.3±0.1 g/cm^3, a boiling point of 320.9±25.0 °C at 760 mmHg, and a flash point of 147.9±23.2 °C . It has a molar refractivity of 64.5±0.3 cm^3 and a polar surface area of 26 Å^2 .Scientific Research Applications
Synthesis of Angiotensin II Receptor Antagonists
This compound is utilized in the synthesis of angiotensin II receptor antagonists . These antagonists are important for their role in managing hypertension by blocking the action of angiotensin II, a peptide hormone that causes blood vessels to constrict, leading to increased blood pressure.
Safety and Hazards
The safety data sheet for a similar compound, tert-Butyl 4-(bromomethyl)benzoate, indicates that it may be harmful if swallowed and may cause skin irritation . It is recommended to avoid release to the environment and to wear protective gloves/eye protection/face protection when handling this compound .
properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2O2/c1-12(2,3)17-11(16)7-4-9(14)8(6-13)10(15)5-7/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXWKQQZYBKNKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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